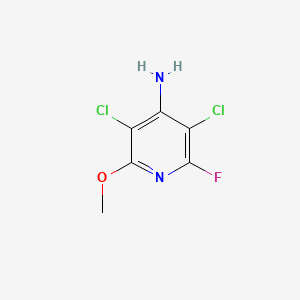

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Description

Properties

IUPAC Name |

3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFLRBRESHZOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957000 | |

| Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35622-80-1 | |

| Record name | 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluroxypyr-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine is a halogenated and methoxy-substituted pyridinamine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The specific arrangement of chloro, fluoro, methoxy, and amino groups on the pyridine ring offers a unique electronic and steric profile for molecular interactions. This guide provides a proposed synthesis pathway for this compound, based on established chemical transformations of related pyridine compounds. Detailed experimental protocols, adapted from analogous reactions, are presented to facilitate its synthesis in a laboratory setting.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences from the commercially available starting material, 3,5-dichloro-2,4,6-trifluoropyridine. The pathway involves a two-step reaction sequence: a regioselective nucleophilic aromatic substitution of the C4-fluorine with ammonia, followed by a regioselective nucleophilic aromatic substitution of a C6-fluorine with sodium methoxide.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.[1][2]

Step 1: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

This step focuses on the selective amination at the 4-position of the pyridine ring. The fluorine atom at the C4 position is the most susceptible to nucleophilic attack by ammonia due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the halogens.[1]

-

Reaction Scheme:

-

3,5-dichloro-2,4,6-trifluoropyridine + NH₃ → 4-Amino-3,5-dichloro-2,6-difluoropyridine + HF

-

-

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine

-

Aqueous ammonia (25-28%) or ammonia gas

-

N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

-

Reaction vessel equipped with a stirrer, temperature control, and gas inlet (if using ammonia gas)

-

Filtration apparatus

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in N-Methyl-2-pyrrolidone (NMP).

-

Cool the reaction mixture to 0-10 °C using an ice bath.

-

Slowly add aqueous ammonia to the cooled solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution at a controlled rate. The reaction is a nucleophilic aromatic substitution where ammonia displaces the fluorine atom at the 4-position.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a controlled temperature, for instance, between 80-120°C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove any residual solvent and salts.

-

Dry the product under vacuum to obtain 4-Amino-3,5-dichloro-2,6-difluoropyridine.

-

Step 2: Synthesis of this compound

In this step, one of the fluorine atoms in 4-Amino-3,5-dichloro-2,6-difluoropyridine is selectively replaced by a methoxy group using sodium methoxide. The fluorine at the 2- or 6-position is the most likely to undergo substitution.

-

Reaction Scheme:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine + NaOCH₃ → this compound + NaF

-

-

Materials:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Reaction vessel with a stirrer, reflux condenser, and nitrogen inlet

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-3,5-dichloro-2,6-difluoropyridine in anhydrous methanol under a nitrogen atmosphere.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction parameters and outcomes for similar transformations reported in the literature. This data can serve as a benchmark for the proposed synthesis.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Amination | 3,5-dichloro-2,4,6-trifluoropyridine | NH₃ (aq) | NMP | 80-120 | 2-4 h | ~91 | >99 (HPLC) | [3] |

| Hydroxylation | 4-amino-3,5-dichloro-2,6-difluoropyridine | KOH (aq) | - | Reflux | Not Specified | >86 (for subsequent step) | Not Specified | [2][4] |

Note: The hydroxylation reaction with KOH is presented as an analogy for the methoxylation step, as a detailed protocol for the latter on this specific substrate was not found. The conditions for methoxylation are expected to be similar.

Logical Workflow for Synthesis and Purification

The overall workflow from starting material to the purified final product is outlined below.

Conclusion

This technical guide outlines a feasible and scientifically sound synthetic route to this compound, a molecule with potential applications in drug discovery. While the presented pathway is based on analogous and well-documented reactions of similar pyridine derivatives, further optimization of reaction conditions may be necessary to achieve high yields and purity for this specific target compound. The provided detailed protocols and workflow diagrams are intended to serve as a comprehensive starting point for researchers and scientists in the field.

References

- 1. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]

- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported values with general experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, synthetic chemistry, and material science.

Core Physicochemical Properties

While some experimentally determined values for this compound are available, several key parameters such as melting point, pKa, and specific solubility data have not been extensively reported. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 35622-80-1 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂FN₂O | [3] |

| Molecular Weight | 211.02 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| Boiling Point | 275.3°C at 760 mmHg | [3] |

| Density | 1.539 g/cm³ | [3] |

| Flash Point | 120.3°C | [3] |

| Refractive Index | 1.571 | [3] |

| LogP (calculated) | 2.69950 | [3] |

| Melting Point | Not explicitly reported. | |

| pKa | Not explicitly reported. | |

| Solubility | Not explicitly reported. |

Experimental Protocols

To supplement the available data, this section outlines standard experimental protocols for determining the melting point, pKa, and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system with video monitoring.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point of the sample. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

pKa Determination

The pKa value provides insight into the acidic or basic nature of a compound, which is crucial for understanding its behavior in biological systems. For a pyridinamine derivative, both the acidic and basic pKa values may be relevant.

Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point(s).

Solubility Determination

Solubility in various solvents is a fundamental property that influences formulation, bioavailability, and purification strategies.

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

-

Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or under-characterized compound like this compound.

References

In-depth Technical Guide: 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to consolidate the current publicly available scientific information regarding 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine. Despite its availability as a chemical intermediate for research and development purposes, extensive searches of scientific literature and chemical databases have revealed a significant gap in the understanding of its specific biological mechanism of action. This document outlines the known chemical properties and highlights the absence of data on its molecular targets and signaling pathways.

Chemical Identity and Properties

This compound is a halogenated and methoxylated pyridine derivative. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 35622-80-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅Cl₂FN₂O | [2][3][4] |

| Molecular Weight | 211.02 g/mol | [2][3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis and Potential Applications

Available information suggests that this compound is primarily utilized as a building block in organic synthesis.[6] Halogenated pyridines are a class of compounds with broad utility in the development of agrochemicals and pharmaceuticals.[7] The strategic placement of chloro, fluoro, and methoxy groups on the pyridine ring provides multiple reactive sites for further chemical modifications, making it a versatile intermediate. A related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, is noted as a precursor in the synthesis of herbicides and insecticides, suggesting a potential area of application for the title compound.[7]

Mechanism of Action: An Uncharted Territory

A comprehensive search of scientific databases for the mechanism of action of this compound yielded no specific results. There is currently no publicly available data detailing its:

-

Molecular Targets: The specific proteins, enzymes, receptors, or nucleic acids with which this compound interacts remain unidentified.

-

Signaling Pathways: Consequently, there is no information on the cellular signaling cascades that may be modulated by this compound.

-

Pharmacodynamics and Pharmacokinetics: Data on the absorption, distribution, metabolism, excretion (ADME), and the biological and physiological effects of the compound are not available.

-

Quantitative Biological Data: No inhibitory concentrations (IC₅₀), binding affinities (Kᵢ), or other quantitative measures of biological activity have been reported.

Experimental Protocols

Due to the absence of studies on the biological activity and mechanism of action of this compound, no established experimental protocols for its biological characterization could be identified.

Future Directions and Research Opportunities

The lack of information on the biological effects of this compound presents a clear research opportunity. Given its structural similarity to other biologically active halogenated pyridines, future research could focus on:

-

High-Throughput Screening: To identify potential biological targets across various assay panels (e.g., kinase panels, receptor binding assays).

-

Phenotypic Screening: To uncover any effects on cell viability, proliferation, or other cellular phenotypes in different cell lines.

-

In Silico Modeling: Computational studies could predict potential binding sites and molecular targets based on its structure.

An initial experimental workflow for characterizing the biological activity of this compound could be structured as follows:

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

While this compound is commercially available for research purposes, it should be considered a compound with an uncharacterized biological profile. Researchers and drug development professionals are advised that any investigation into its potential biological effects would be entering novel scientific territory. The information provided in this guide is based on currently accessible data and underscores the need for foundational research to elucidate the mechanism of action of this compound.

References

Spectroscopic Profile of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine (CAS No. 35622-80-1). Due to the limited availability of public experimental spectra, this document combines experimentally obtained mass spectrometry data with a theoretical analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure. This guide is intended to assist researchers in the identification and characterization of this molecule.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 35622-80-1 |

| Molecular Formula | C₆H₅Cl₂FN₂O |

| Molecular Weight | 211.02 g/mol |

| Structure |  |

Spectroscopic Data

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound, identified as a metabolite of the herbicide Fluroxypyr and designated as fluroxypyr-MP, indicates the following ion transitions.

| Ionization Mode | Type | Precursor Ion (m/z) | Product Ion (m/z) |

| APCI (+) | Quantitative | 210.9, 211.17 | 113.2, 113.00 |

| APCI (+) | Confirmatory | 210.9, 211.17 | 196.1, 195.90 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

¹H NMR (Proton NMR):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon NMR):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d, ¹JCF) | C-F |

| ~ 140 - 150 | C-O |

| ~ 135 - 145 | C-NH₂ |

| ~ 110 - 120 (d) | C-Cl |

| ~ 100 - 110 (d) | C-Cl |

| ~ 55 - 65 | -OCH₃ |

Note: 'd' denotes a doublet due to coupling with fluorine.

¹⁹F NMR (Fluorine NMR):

A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be dependent on the solvent and reference standard used.

Infrared (IR) Spectroscopy (Theoretical)

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H (amine) | Stretching |

| 3000 - 2800 | C-H (methoxy) | Stretching |

| 1620 - 1580 | N-H (amine) | Bending |

| 1550 - 1450 | C=C, C=N (aromatic ring) | Stretching |

| 1300 - 1200 | C-O (ether) | Stretching |

| 1100 - 1000 | C-F | Stretching |

| 850 - 750 | C-Cl | Stretching |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source is utilized.

Procedure:

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

The instrument is operated in positive ion mode.

-

For MS/MS analysis, the precursor ion corresponding to the molecular weight of the analyte is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell.

-

The resulting product ions are analyzed in the third quadrupole to generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Procedure:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

-

Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

Procedure:

-

A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Alternatively, a KBr pellet of the sample can be prepared for transmission analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Technical Guide: Determination of the Solubility Profile of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for determining the aqueous and organic solubility profile of the compound 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine (CAS No. 35622-80-1). Due to the limited availability of public data on the solubility of this compound, this guide focuses on established experimental protocols, data presentation standards, and the underlying principles for generating a robust and reliable solubility profile. The methodologies outlined herein are critical for applications in drug discovery, process chemistry, and formulation development.

Introduction to this compound

This compound is a halogenated and methoxylated pyridine derivative. Its structural features, including chlorine, fluorine, and amine functional groups, suggest that its solubility will be highly dependent on the solvent system. Understanding its solubility is fundamental for its use in synthetic chemistry and potential applications in the life sciences.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 35622-80-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅Cl₂FN₂O | [1][3][4] |

| Molecular Weight | 211.02 g/mol | [1][3][4] |

| Appearance | Solid (form may vary) | [3] |

| LogP | 2.69950 | [1] |

| Density | 1.539 g/cm³ | [1] |

| Boiling Point | 275.3°C at 760 mmHg | [1] |

| Flash Point | 120.3°C | [1] |

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The presence of polar functional groups (amine, methoxy) and nonpolar aromatic and halogenated components in this compound suggests it will exhibit a range of solubilities in different solvents. Its solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the amine group.

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound.

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at various pH levels, organic solvents) in a sealed, inert container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Method.

These methods are faster and use less compound, making them suitable for early-stage discovery.

Protocol (Example: Nephelometry):

-

Compound Stock: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Aqueous Addition: Add a fixed volume of each dilution to an aqueous buffer in a microplate.

-

Precipitation Detection: Measure the light scattering (nephelometry) or absorbance at a wavelength where the precipitate scatters light after a short incubation period (e.g., 1-2 hours).

-

Data Analysis: The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format.

Table 1: Aqueous Solubility Profile of this compound

| pH | Buffer System | Solubility (µg/mL) | Method | Temperature (°C) |

| 2.0 | 0.01 M HCl | Shake-Flask | 25 | |

| 4.5 | Acetate Buffer | Shake-Flask | 25 | |

| 7.4 | Phosphate Buffer | Shake-Flask | 25 | |

| 10.0 | Carbonate Buffer | Shake-Flask | 25 |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Method | Temperature (°C) |

| Methanol | Shake-Flask | 25 | |

| Ethanol | Shake-Flask | 25 | |

| Acetonitrile | Shake-Flask | 25 | |

| Dichloromethane | Shake-Flask | 25 | |

| Acetone | Shake-Flask | 25 | |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | 25 | |

| Ethyl Acetate | Shake-Flask | 25 |

Logical Relationships in Solubility and Permeability

The interplay between solubility and permeability is crucial for predicting the oral bioavailability of a compound, often categorized by the Biopharmaceutics Classification System (BCS).

Caption: Relationship between solubility and bioavailability.

Conclusion

References

Unveiling the Structural Architecture: A Technical Guide to 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine is a halogenated pyridine derivative of interest in medicinal and agricultural chemistry due to its potential as a versatile synthetic building block. The precise arrangement of its constituent atoms in the solid state, known as its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound, drawing upon data from closely related structures to infer its likely structural characteristics.

Disclaimer: As of the latest literature search, a definitive, publicly available crystal structure for this compound has not been reported. The following sections provide data and protocols based on highly analogous compounds to serve as a predictive guide for researchers.

Predicted Crystallographic and Molecular Data

The crystallographic parameters and molecular geometry of this compound are anticipated to be influenced by the interplay of its various substituents on the pyridine ring. For comparative purposes, data from a related compound, 3,5-Dichloro-6-methylpyridin-2-amine, is presented below.[1] It is expected that the substitution of a methyl group with a methoxy group and the addition of a fluorine atom will lead to alterations in bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data

| Parameter | 3,5-Dichloro-6-methylpyridin-2-amine[1] | This compound |

| Chemical Formula | C₆H₆Cl₂N₂ | C₆H₅Cl₂FN₂O |

| Molecular Weight | 177.03 | 211.02 |

| Crystal System | Monoclinic | Predicted: Monoclinic or Orthorhombic |

| Space Group | P2₁/c | Not Determined |

| a (Å) | 12.7670 (3) | Not Determined |

| b (Å) | 3.8037 (1) | Not Determined |

| c (Å) | 15.4129 (3) | Not Determined |

| α (°) | 90 | Not Determined |

| β (°) | 104.990 (1) | Not Determined |

| γ (°) | 90 | Not Determined |

| Volume (ų) | 723.01 (3) | Not Determined |

| Z | 4 | Not Determined |

| Density (calculated) (g/cm³) | 1.626 | Not Determined |

Predicted Intermolecular Interactions

The molecular packing of this compound in the solid state is expected to be governed by a combination of hydrogen bonding and halogen interactions. The primary amine group is a potent hydrogen bond donor, likely forming N—H···N or N—H···O hydrogen bonds with neighboring molecules. The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding and other non-covalent interactions, which will play a crucial role in the overall supramolecular architecture.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis, crystallization, and crystal structure determination of pyridinamine derivatives, adapted from established procedures for similar compounds.

Synthesis of Substituted Pyridinamines

A common route for the synthesis of halogenated pyridinamines involves the treatment of a corresponding hydroxypyridine with a halogenating agent. For this compound, a plausible synthetic approach would involve the chlorination and fluorination of a suitable pyridinone precursor, followed by amination.

Example Protocol for Chlorination:

-

To a stirred solution of the starting pyridinone (1 equivalent) in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS) (2.2 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dichlorinated intermediate.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.

Protocol for Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to near saturation at room temperature or with gentle warming.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a vibration-free environment.

-

Monitor for crystal growth over a period of days to weeks.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Workflow for Crystal Structure Determination:

Caption: Workflow for Crystal Structure Determination.

Biological Activity and Signaling Pathways

At present, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. However, related halogenated pyridines are known to be intermediates in the synthesis of agrochemicals, such as the herbicide Fluroxypyr.[2] The biological mode of action of such herbicides typically involves the disruption of plant growth hormone regulation. Further research is required to elucidate any potential biological targets and mechanisms of action for the title compound.

Due to the lack of information on signaling pathways, a corresponding diagram cannot be provided at this time.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a foundational understanding based on the analysis of closely related compounds and established experimental methodologies. The provided protocols for synthesis, crystallization, and structure determination offer a practical framework for researchers aiming to characterize this and similar molecules. Future crystallographic studies are essential to fully uncover the structural intricacies and their implications for the chemical and biological properties of this compound.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available, albeit limited, physicochemical and thermodynamic data for the compound 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine. Due to the compound's specific and complex substitution pattern, publicly accessible experimental data on its thermodynamic properties and biological activity are scarce. This document presents the known information and outlines standardized experimental protocols that can be employed to determine the missing thermodynamic parameters. The primary audience for this guide includes researchers in medicinal chemistry, materials science, and drug development who may be working with this compound or structurally related analogs. A significant gap in the current body of knowledge is the absence of any reported biological activity or associated signaling pathways for this molecule, precluding the generation of a signaling pathway diagram at this time.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂FN₂O | [1] |

| Molecular Weight | 211.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 275.3 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.539 g/cm³ (Predicted) | N/A |

| Flash Point | 120.3 °C (Predicted) | N/A |

Table 1: Physicochemical Properties of this compound

Thermodynamic Properties

The following table outlines the key thermodynamic parameters that require experimental determination.

| Thermodynamic Property | Experimental Data |

| Melting Point (°C) | Not available |

| Solubility in Water (mg/mL) | Not available |

| Solubility in Organic Solvents (mg/mL) | Not available |

| Enthalpy of Fusion (kJ/mol) | Not available |

| Entropy of Fusion (J/mol·K) | Not available |

| Heat Capacity (J/mol·K) | Not available |

Table 2: Undetermined Thermodynamic Properties

Proposed Experimental Protocols for Thermodynamic Characterization

To address the gap in the available data, the following established experimental protocols are recommended for the determination of the key thermodynamic properties of this compound.

Determination of Melting Point

The melting point is a fundamental thermodynamic property that provides information on the purity and identity of a crystalline solid.

Methodology: Capillary Melting Point Determination [2]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination of the approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A second, more precise measurement is performed with a slower heating rate of 1-2 °C/min.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded as the melting range.

-

The experiment should be repeated at least twice to ensure reproducibility.

-

Determination of Solubility

Solubility data in various solvents are critical for designing purification methods, preparing solutions for analysis, and formulating potential drug products.

Methodology: Shake-Flask Method [3]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including but not limited to water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard calibration curve.

-

The solubility is expressed in mg/mL or mol/L.

-

Determination of Enthalpy and Entropy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions, from which the enthalpy and entropy of fusion can be derived.

Methodology: Differential Scanning Calorimetry (DSC) [4]

-

Sample Preparation: A small, accurately weighed amount (typically 1-5 mg) of the crystalline compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Apparatus: A calibrated Differential Scanning Calorimeter is used.

-

Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

-

The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

The entropy of fusion (ΔSfus) can be calculated using the following equation: ΔSfus = ΔHfus / Tm where Tm is the peak melting temperature in Kelvin.

-

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature has revealed no published studies on the biological activity, pharmacological effects, or associated signaling pathways of this compound. The structure-activity relationships of substituted pyridines are a broad area of research in medicinal chemistry, with various analogs exhibiting a wide range of biological activities.[5][6] However, without specific experimental data for the title compound, any discussion of its potential biological role would be purely speculative.

Due to this lack of information, the mandatory requirement to create a diagram of a signaling pathway, experimental workflow, or logical relationship using Graphviz (DOT language) cannot be fulfilled. The generation of such a diagram requires foundational knowledge of the compound's molecular targets and its effects on cellular processes.

Conclusion

This technical guide provides a summary of the limited available information on the thermodynamic properties of this compound. Significant gaps exist in the experimental data for key thermodynamic parameters. To address this, detailed, standardized protocols for the determination of the melting point, solubility, and enthalpy and entropy of fusion have been provided. The complete absence of data on the biological activity of this compound is a critical knowledge gap that prevents the elucidation of any potential signaling pathways or mechanisms of action. Further experimental investigation is essential to fully characterize the thermodynamic and biological profile of this molecule, which will be invaluable for researchers in the fields of chemistry and drug development.

References

- 1. This compound [cymitquimica.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Disclaimer: As of late 2025, a comprehensive literature review reveals a notable absence of dedicated scientific publications, patents, or detailed experimental data specifically for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine. The following technical guide has been constructed based on established chemical principles and by drawing analogies from the synthesis and properties of structurally related compounds. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a scientifically informed projection for research and development purposes.

Introduction

This compound is a halogenated and methoxy-substituted pyridin-4-amine derivative. Its polysubstituted aromatic core suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. The presence of multiple reactive sites—the amino group, and the chloro, fluoro, and methoxy substituents—offers a rich landscape for further chemical modifications. Such compounds are often explored in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the substituent pattern. This guide provides a hypothetical, yet plausible, overview of its synthesis, physicochemical properties, and potential synthetic utility.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35622-80-1 | [1][2] |

| Molecular Formula | C₆H₅Cl₂FN₂O | [1] |

| Molecular Weight | 211.02 g/mol | [1] |

| Boiling Point | 275.3 °C at 760 mmHg | [1] |

| Density | 1.539 g/cm³ | [1] |

| Flash Point | 120.3 °C | [1] |

| LogP | 2.69950 | [1] |

| Refractive Index | 1.571 | [1] |

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from the more readily available precursor, 3,5-dichloro-2,4,6-trifluoropyridine. The proposed pathway involves a two-step nucleophilic aromatic substitution (SNAr) strategy.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Amination of 3,5-Dichloro-2,4,6-trifluoropyridine

The first step involves the selective amination at the C4 position of 3,5-dichloro-2,4,6-trifluoropyridine. The fluorine at the C4 position is generally the most susceptible to nucleophilic attack in such systems.

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a reflux condenser.

-

Reagents: 3,5-dichloro-2,4,6-trifluoropyridine (1.0 mol, 201.96 g) is dissolved in a suitable aprotic solvent such as N-Methyl-2-pyrrolidone (NMP, 300 mL).

-

Reaction Conditions: The solution is cooled to 0-5 °C using an ice bath. Ammonia gas is then bubbled through the solution under vigorous stirring. The reaction is allowed to proceed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water (1 L). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.

Step 2: Methoxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine

The second step is a selective methoxylation at the C6 position. The electron-donating amino group at C4 directs the nucleophilic attack of the methoxide ion to the C2 or C6 position.

-

Reaction Setup: A 250 mL round-bottom flask is fitted with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagents: 4-amino-3,5-dichloro-2,6-difluoropyridine (0.5 mol, 99.5 g) is dissolved in anhydrous methanol (150 mL). Sodium methoxide (0.6 mol, 32.4 g) is added portion-wise to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Hypothetical)

The following table summarizes the expected yields and purity for the proposed synthetic route.

| Step | Product | Starting Material | Molar Ratio (Reagent/Substrate) | Yield (%) | Purity (%) |

| 1 | 4-Amino-3,5-dichloro-2,6-difluoropyridine | 3,5-Dichloro-2,4,6-trifluoropyridine | NH₃ (excess) | 85-90 | >95 |

| 2 | This compound | 4-Amino-3,5-dichloro-2,6-difluoropyridine | NaOMe (1.2 equiv) | 70-75 | >98 |

Experimental Workflow

The overall experimental workflow for the synthesis and purification is depicted below.

Caption: Workflow for the synthesis of the target compound.

Biological Activity

There is currently no publicly available literature describing the biological activity of this compound. The presence of a substituted pyridin-4-amine core, a common scaffold in pharmacologically active compounds, suggests that this molecule could be a candidate for screening in various biological assays. For instance, a structurally distinct compound, N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor[3]. However, any potential biological role for the title compound remains speculative and requires experimental validation.

Due to the absence of data, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound represents an under-explored area of chemical space. While its basic physicochemical properties are known, a detailed investigation into its synthesis and potential applications is lacking in the current scientific literature. The hypothetical synthetic route and experimental protocols provided in this guide offer a starting point for researchers interested in exploring the chemistry and potential utility of this and related polysubstituted pyridine derivatives. Further research is warranted to elucidate its reactivity, biological activity, and to unlock its full potential in drug discovery and materials science.

References

In Silico Modeling of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine: A Technical Guide for Drug Discovery Professionals

Introduction

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine is a substituted pyridine derivative with potential applications in drug discovery. Its structural features suggest possible interactions with various biological targets. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at identifying potential protein targets, predicting binding affinity, and outlining experimental validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental data for this compound is not extensively available in public databases, its chemical scaffold is common in molecules targeting protein kinases. Therefore, this guide will focus on a hypothetical scenario where this compound is investigated as a potential kinase inhibitor.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 35622-80-1 | [1][2] |

| Molecular Formula | C6H5Cl2FN2O | [2] |

| Molecular Weight | 211.02 g/mol | [2] |

| Appearance | Solid | CymitQuimica |

In Silico Modeling Workflow

The in silico analysis of this compound can be structured into a multi-step workflow, from target identification to the simulation of molecular interactions.

Caption: A generalized workflow for the in silico modeling and experimental validation of a small molecule inhibitor.

Target Identification and Prioritization

Given the structural similarity of substituted pyridines to known kinase inhibitors, a logical first step is to screen this compound against a panel of human kinases.[3][4] This can be achieved through reverse docking or pharmacophore screening against a library of kinase structures.

Hypothetical Target Prioritization Data

| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Epidermal Growth Factor Receptor (EGFR) | -9.8 | Met793, Leu718, Gly796 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.5 | Cys919, Asp1046, Phe1047 |

| Abelson murine leukemia viral oncogene homolog 1 (Abl1) | -8.7 | Met318, Thr315, Phe382 |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is crucial for understanding the binding mode and estimating the binding affinity.

Hypothetical Docking Results

| Parameter | EGFR | VEGFR2 | Abl1 |

| Binding Affinity (kcal/mol) | -9.8 | -9.5 | -8.7 |

| Hydrogen Bonds | 2 | 3 | 1 |

| Hydrophobic Interactions | 5 | 4 | 6 |

Molecular Dynamics Simulation

To assess the stability of the predicted ligand-protein complexes and to refine the binding energy calculations, molecular dynamics (MD) simulations are performed.

Hypothetical Molecular Dynamics Simulation Data

| Complex | Simulation Time (ns) | RMSD of Ligand (Å) | MM/PBSA Binding Free Energy (kcal/mol) |

| EGFR - Compound | 100 | 1.2 ± 0.3 | -45.7 ± 5.2 |

| VEGFR2 - Compound | 100 | 1.5 ± 0.4 | -40.1 ± 6.1 |

| Abl1 - Compound | 100 | 2.1 ± 0.7 | -32.5 ± 7.8 |

Experimental Validation

The in silico predictions must be validated through experimental assays. An in vitro kinase assay is the gold standard for confirming the inhibitory activity of a compound against a specific kinase.

In Vitro Kinase Assay Protocol

This protocol is a general guideline and may require optimization for specific kinases.

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

-

Assay Plate Setup: Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Enzyme Addition: Add the diluted kinase enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.[5] For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.[5]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by an inhibitor of a receptor tyrosine kinase like EGFR.

Caption: A simplified representation of the EGFR signaling cascade and the potential point of inhibition.

This technical guide outlines a comprehensive in silico modeling and experimental validation strategy for this compound, with a focus on its potential as a kinase inhibitor. By combining computational methods with targeted experimental work, researchers can efficiently evaluate the therapeutic potential of novel small molecules. The presented workflows and protocols provide a robust framework for the initial stages of drug discovery and development.

References

Safety, Handling, and MSDS of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine (CAS No: 35622-80-1). Due to the absence of a publicly available, specific Safety Data Sheet for this compound, this guide has been compiled by extrapolating data from structurally similar compounds, particularly other halogenated and aminated pyridines. Researchers should handle this compound with the utmost care and assume it to be hazardous.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 35622-80-1 | [1][2][3][4] |

| Molecular Formula | C₆H₅Cl₂FN₂O | [2] |

| Molecular Weight | 211.02 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for this compound is not available. However, based on the known hazards of aminopyridines and halogenated aromatic compounds, the following classification should be assumed as a precautionary measure. Aminopyridines are known to be toxic if swallowed and can cause skin, eye, and respiratory irritation.[5][6][7] Halogenated pyridines can also be toxic and irritating.[8]

Inferred GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 or 3 |

Inferred Hazard Statements:

-

H301/H302: Toxic or harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411/H412: Toxic or harmful to aquatic life with long lasting effects.

Inferred Precautionary Statements:

-

Prevention: P261, P264, P270, P273, P280

-

Response: P301+P310, P302+P352, P305+P351+P338, P312

-

Storage: P403+P233, P405

-

Disposal: P501

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly sealed, original container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The product is intended for lab use only.[2]

Emergency and First-Aid Procedures

In the event of exposure, immediate action is necessary. The following procedures are based on best practices for handling similar chemical compounds.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release and Disposal

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Prevent the material from entering drains or waterways.

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

-

Disposal should be carried out by a licensed professional waste disposal service.

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound in a research setting.

Caption: General laboratory workflow for handling this compound.

Caption: Emergency response flowchart for exposure to this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [cymitquimica.com]

- 3. 35622-80-1|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. biochemopharma.fr [biochemopharma.fr]

- 8. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Data for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine (CAS No. 35622-80-1), a key building block in pharmaceutical and agrochemical research. This document outlines key suppliers, available quantities, and purity levels, along with a plausible synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 35622-80-1 |

| Molecular Formula | C₆H₅Cl₂FN₂O |

| Molecular Weight | 211.02 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥95%[1] |

| Boiling Point | 275.3°C at 760 mmHg |

| Flash Point | 120.3°C |

| Density | 1.539 g/cm³ |

Commercial Suppliers

The following table summarizes the commercial availability of this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Code/Reference | Available Quantities | Purity | Notes |

| CymitQuimica | IN-DA0079ZP | 100mg, 250mg, 1g, 5g, 10g, 25g (inquire) | 95%[1] | Intended for lab use only.[1] |

| BLDpharm | - | Inquire | - | Offers a range of documentation including NMR, HPLC, LC-MS, UPLC.[2] |

| Ivy Fine Chemicals | - | Inquire | - | - |

| Sigma-Aldrich | LEYH9ACF9F83 | Inquire | - | Distributed by Leyan / Shanghai Haohong Scientific Co.,Ltd. |

Pricing Information

The following pricing information was available from CymitQuimica at the time of this report. Prices are provided in Euros (€) and are for reference only.

| Quantity | Price (€) |

| 100mg | 50.00[1] |

| 250mg | 65.00[1] |

| 1g | 130.00[1] |

| 5g | 288.00[1] |

| 10g | 662.00[1] |

Synthesis Pathway

A plausible synthetic route for this compound involves the reaction of 3,5-Dichloro-2,4,6-trifluoropyridine with sodium methanolate, followed by amination. The initial methoxylation step is depicted in the diagram below.

Caption: Plausible synthesis route for the target compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on a Halogenated Pyridine:

-

Hydroxylation/Methoxylation: The halogenated pyridine precursor is reacted with a nucleophile such as sodium hydroxide or sodium methoxide in a suitable solvent. The reaction mixture is typically heated to reflux to drive the substitution.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve extraction, crystallization, or chromatographic purification.

For the synthesis of the target compound, a plausible approach would involve the reaction of 3,5-Dichloro-2,4,6-trifluoropyridine with a controlled amount of sodium methoxide to achieve selective monosubstitution, followed by amination at the 4-position. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to maximize the yield of the desired product. Researchers should consult relevant literature on nucleophilic aromatic substitution on polychlorofluoropyridines for detailed methodologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the versatile building block, 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine. This starting material offers multiple reaction sites for the introduction of diverse functionalities, making it a valuable scaffold for the development of new chemical entities in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, adapted for this specific substrate.

Physicochemical Properties of Starting Material

| Property | Value |

| CAS Number | 35622-80-1[1] |

| Molecular Formula | C₆H₅Cl₂FN₂O[1] |

| Molecular Weight | 211.02 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥95%[1] |

Synthetic Strategies and Reaction Pathways

The reactivity of this compound is governed by the electronic effects of its substituents. The amino group at the C4 position is a strong activating group, while the methoxy group at C6 is also electron-donating. The chloro and fluoro substituents are electron-withdrawing and serve as leaving groups in various substitution reactions. Generally, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-Cl bonds, while nucleophilic aromatic substitution may favor displacement of the fluorine atom, depending on the reaction conditions.

Below are proposed synthetic pathways for the derivatization of this compound.

Caption: Proposed synthetic pathways for derivatization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. This reaction is anticipated to selectively functionalize one of the C-Cl positions.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of primary or secondary amines at one of the C-Cl positions.

Materials:

-

This compound

-

Primary or secondary amine (1.5 equivalents)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

-

Anhydrous, degassed toluene

-

Nitrogen or Argon gas supply

Procedure:

-

In a nitrogen-filled glovebox or under a stream of argon, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.) to a 2-necked flask.

-

Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.5 mmol, 1.5 equiv.).

-

Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C-O and C-S Bond Formation

This protocol describes a general method for the nucleophilic aromatic substitution of the fluorine atom with an alcohol or thiol. The fluorine at the C2 position is activated by the adjacent nitrogen and the electron-withdrawing chloro groups, making it a likely site for nucleophilic attack.

Materials:

-

This compound

-

Alcohol or Thiol (1.5 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried, two-necked flask under a nitrogen atmosphere, add the alcohol or thiol (1.5 mmol, 1.5 equiv.) and anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 mmol, 1.5 equiv.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Predicted Products and Hypothetical Yields

The following table summarizes the expected products from the reactions described above with representative coupling partners. The yields are hypothetical and will vary depending on the specific substrates and optimization of reaction conditions.

| Protocol | Reagent | Predicted Product Structure | Product Name (Systematic) | Hypothetical Yield Range (%) |

| 1. Suzuki-Miyaura | Phenylboronic acid |  | 3-Chloro-2-fluoro-6-methoxy-5-phenylpyridin-4-amine | 60-85 |

| 1. Suzuki-Miyaura | 3-Thienylboronic acid |  | 3-Chloro-2-fluoro-6-methoxy-5-(thiophen-3-yl)pyridin-4-amine | 55-80 |

| 2. Buchwald-Hartwig | Morpholine |  | 3-Chloro-2-fluoro-6-methoxy-5-(morpholin-4-yl)pyridin-4-amine | 65-90 |

| 2. Buchwald-Hartwig | Aniline |  | N⁵-phenyl-3-chloro-2-fluoro-6-methoxypyridin-4,5-diamine | 50-75 |

| 3. SNAr | Ethanol |  | 3,5-Dichloro-2-ethoxy-6-methoxypyridin-4-amine | 70-95 |

| 3. SNAr | Ethanethiol |  | 3,5-Dichloro-2-(ethylthio)-6-methoxypyridin-4-amine | 65-90 |

Note: The regioselectivity of the Suzuki-Miyaura and Buchwald-Hartwig reactions (substitution at C3 vs. C5) may require experimental verification.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: General workflow for cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific literature for this substrate, the following protocols are based on established methods for structurally similar polychlorinated and fluorinated pyridines.[1][2][3] These notes are intended to serve as a robust starting point for reaction optimization and development in medicinal chemistry and drug discovery programs.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6][7] this compound is a valuable building block, and its functionalization via Suzuki coupling can lead to a diverse range of novel compounds with potential biological activity.[8][9]

Key Considerations for Suzuki Coupling of Polychlorinated Pyridines

The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of bromides or iodides, necessitating the use of highly active catalytic systems.[2][10] The presence of multiple halogen substituents, along with both electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the pyridine ring, introduces further complexity in terms of regioselectivity and catalyst performance.[1]

Key factors for successful coupling include:

-

Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium(0) center.[1][10]

-

Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient transmetalation and overall reaction kinetics.[1][11]

-

Reaction Temperature and Time: These parameters often require careful optimization to ensure complete conversion while minimizing side reactions.[1][5]

Proposed Suzuki Coupling Protocols

The following protocols are proposed as starting points for the Suzuki coupling of this compound with various boronic acids or their derivatives. It is highly recommended to screen various conditions to determine the optimal protocol for a specific coupling partner.

Table 1: Proposed Reaction Conditions for Suzuki Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 (Ligand-Free) |

| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (0.5 mol%) |

| Ligand | XPhos (3 mol%) | SPhos (4 mol%) | None |